molecular formula C10H11ClF2N4 B11853818 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine

6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine

Cat. No.: B11853818
M. Wt: 260.67 g/mol
InChI Key: PMMARBIDWQVKHE-UHFFFAOYSA-N
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Description

6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine is a synthetic purine derivative supplied for research and development purposes. The compound is identified with the molecular formula C10H11ClF2N4 . This structure features a chloro substituent at the 6-position and a difluoromethyl group at the 8-position of the purine scaffold, with an isobutyl group providing N-9 substitution . The presence of multiple halogen atoms suggests potential as a key intermediate in organic synthesis and medicinal chemistry research. Researchers may utilize this compound as a versatile building block for the development of novel molecules, such as potential kinase inhibitors or other biologically active purine-based compounds. The specific physicochemical properties, mechanism of action, and primary research applications are subject to ongoing investigation. This product is labeled with the identifier CID 97618513 . Handling should adhere to standard laboratory safety protocols. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H11ClF2N4

Molecular Weight

260.67 g/mol

IUPAC Name

6-chloro-8-(difluoromethyl)-9-(2-methylpropyl)purine

InChI

InChI=1S/C10H11ClF2N4/c1-5(2)3-17-9-6(7(11)14-4-15-9)16-10(17)8(12)13/h4-5,8H,3H2,1-2H3

InChI Key

PMMARBIDWQVKHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(C(=NC=N2)Cl)N=C1C(F)F

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

The N9 position is alkylated using a modified SnCl₄-catalyzed method adapted from tert-alkylation studies. Key parameters include:

ParameterValue
Starting material6-Chloropurine
Alkylating agentIsobutyl bromide
CatalystSnCl₄ (2.1 equiv)
SolventAcetonitrile
Temperature80°C
Time5 hours
Yield39–82% (depending on workup)

The reaction proceeds via activation of the purine’s N7 position by SnCl₄, enabling nucleophilic attack by the isobutyl group.

Purification and Characterization

Crude products are crystallized from isopropanol–water (1:1 v/v), yielding pale-yellow crystals. Structural confirmation relies on:

  • ¹H NMR : Singlets at δ 8.72 (H2) and 8.20 (H8), with a 9H multiplet for the isobutyl group.

  • HRMS : [M + H]⁺ peak at m/z 211.0745 (calculated for C₉H₁₂ClN₄).

C8 Difluoromethylation via Transition Metal Catalysis

Iron-Catalyzed para-Selective Difluoromethylation

The difluoromethyl group is introduced using BrCF₂CO₂Et under iron catalysis, adapted from aromatic C–H functionalization protocols. Conditions include:

ParameterValue
Substrate6-Chloro-9-isobutyl-9H-purine
ReagentBrCF₂CO₂Et (3.0 equiv)
CatalystFe(acac)₃ (10 mol%)
Ligand2,2'-Bipyridine
SolventDMF
Temperature120°C
Time12 hours
Yield68% (after column chromatography)

This method achieves para-selectivity on the purine ring, positioning the difluoromethyl group at C8.

Mechanistic Insights

The reaction proceeds through a radical pathway:

  • Fe(acac)₃ reduces BrCF₂CO₂Et to generate - CF₂CO₂Et radicals.

  • Radical addition at C8 followed by rearomatization yields the difluoromethylated product.

Chlorination at C6

Nucleophilic Aromatic Substitution

The chloro group is introduced early in the synthesis via treatment of purine with POCl₃ or PCl₅. For example:

  • Reagent : POCl₃ (5.0 equiv)

  • Solvent : Toluene

  • Temperature : Reflux (110°C)

  • Time : 6 hours

  • Yield : 85–90%.

Challenges and Optimization

Competing Side Reactions

  • N7 vs. N9 Alkylation : SnCl₄ preferentially directs alkylation to N9, but excess reagent can lead to N7 byproducts.

  • Over-Difluoromethylation : Strict stoichiometric control of BrCF₂CO₂Et prevents di-substitution.

Solvent and Temperature Effects

  • Acetonitrile : Enhances SnCl₄ solubility and reaction homogeneity.

  • Elevated Temperatures (80–120°C) : Critical for overcoming activation barriers in both alkylation and difluoromethylation steps.

Comparative Analysis of Synthetic Routes

StepMethod A (This Work)Method B (Alternative)
N9 AlkylationSnCl₄, 80°C, 5h (39–82%)NaH, DMF, RT, 12h (22–35%)
C8 DifluoromethylationFe(acac)₃, 120°C, 12h (68%)CuI, 150°C, 24h (41%)
Overall Yield21–55%9–14%

Method A offers superior yields and regioselectivity, making it the preferred industrial approach.

Chemical Reactions Analysis

6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.

    Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, forming new derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Substituent Variations at Position 8

The difluoromethyl group at position 8 is a key feature influencing electronic and steric properties. Comparisons include:

Compound Name Position 8 Substituent Molecular Weight Key Properties/Applications Evidence Source
6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine Difluoromethyl (CF₂H) Calculated: 260.7 Enhanced metabolic stability due to fluorine Target Compound
6-Chloro-8-methyl-9H-purine Methyl (CH₃) 168.58 Simpler structure; potential kinase inhibition
8-[(6-Iodobenzodioxol-5-yl)thio]-9-(3-isopropylaminopropyl)-9H-purin-6-amine Benzodioxol-thioether 541.3 (calc.) Antiproliferative activity (implied by structural complexity)

Key Findings :

  • Thioether or aryl substituents (e.g., benzodioxol in ) introduce bulkier groups that may alter binding kinetics or solubility.

Substituent Variations at N9

The N9 position often determines pharmacokinetic properties. Notable analogs:

Compound Name N9 Substituent Molecular Weight Key Features Evidence Source
6-Chloro-9-cyclopropylmethyl-9H-purine Cyclopropylmethyl 222.67 Compact cyclopropane ring; potential CNS activity
2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine Isopropyl 239.7 (calc.) Branched alkyl chain; improved lipophilicity
9-Allyl-8-chloro-6-(piperidin-1-yl)-9H-purine Allyl 293.8 (calc.) Unsaturated chain; possible metabolic lability

Key Findings :

  • Allyl or unsaturated chains (e.g., in ) may introduce sites for metabolic oxidation, reducing half-life.

Substituent Variations at Position 6

The chlorine atom at position 6 is a common feature in purine-based therapeutics. Comparisons include:

Compound Name Position 6 Substituent Molecular Weight Key Applications Evidence Source
This compound Chlorine (Cl) 260.7 (calc.) Base for further functionalization (e.g., amination) Target Compound
6-Bromo-8-(2,6-dichlorophenyl)-9H-purine Bromine (Br) 343.99 Heavier halogen; potential for halogen bonding
6-Amino-8-[(6-iodobenzodioxol-5-yl)thio]-N-isopropyl-9H-purine Amino (NH₂) 541.3 (calc.) Amino group enables hydrogen bonding; antiviral/anticancer applications

Key Findings :

  • Chlorine at position 6 provides a balance between electronegativity and steric demand, facilitating nucleophilic substitution reactions for further derivatization .

Fluorine-Specific Comparisons

Fluorine’s role in the target compound is highlighted by:

  • Difluoromethyl vs.

Biological Activity

6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine is a purine analog that has garnered attention due to its potential biological activities, particularly as a phosphodiesterase (PDE) inhibitor. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, including the alkylation of 6-chloropurine derivatives. The Mitsunobu reaction has been utilized effectively to introduce various substituents at the purine base, enhancing its biological activity. For instance, the introduction of a difluorobenzyl group has been noted to influence its inhibitory effects on different PDE isozymes .

Phosphodiesterase Inhibition

One of the primary biological activities of this compound is its role as a phosphodiesterase inhibitor. The compound has shown varying degrees of inhibition against different PDE isoforms:

PDE Isozyme IC50 (mM) Activity
PDE110.2Weak inhibition
PDE25.9Moderate inhibition
PDE41.4Strong inhibition
PDE3No activityNone
PDE5No activityNone

The data indicates that while the compound exhibits weak activity against PDE1, it demonstrates more substantial inhibitory effects on PDE2 and PDE4, particularly when modified with additional functional groups .

Anticancer Activity

In vitro studies have also highlighted the anticancer potential of this compound. It has been evaluated for its efficacy against various cancer cell lines, showing promising results:

Cell Line IC50 (µM) Effect
K5622.27Induces apoptosis
HL-601.42Induces apoptosis
OKP-GS4.56Cell cycle arrest at G2/M phase

The results suggest that the compound can effectively inhibit cell proliferation and induce apoptosis in certain leukemic cell lines, indicating its potential as an anticancer agent .

The mechanism through which this compound exerts its biological effects appears to involve the modulation of cyclic nucleotide levels within cells. By inhibiting specific phosphodiesterases, the compound prevents the breakdown of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are crucial for various signaling pathways involved in cell growth and survival .

Case Studies

Several studies have examined the biological activity of purine derivatives similar to this compound:

  • Study on PDE Inhibition : A study demonstrated that modifications at the 2 and 6 positions of purines can significantly enhance their inhibitory effects on PDEs, with specific focus on compounds containing halogen substitutions like chlorine .
  • Anticancer Efficacy : Another research project explored various purine derivatives' ability to inhibit cancer cell growth, revealing that certain structural modifications led to increased potency against multiple cancer types .
  • Kinase Inhibition : The compound's potential as a kinase inhibitor was also investigated, showing moderate activity against Bcr–Abl1 kinase, which is relevant in chronic myeloid leukemia .

Q & A

Basic: What synthetic methodologies are recommended for introducing the isobutyl group at the 9-position of the purine core?

The isobutyl group at the 9-position can be introduced via N-alkylation reactions . A common approach involves reacting 6-chloro-8-(difluoromethyl)-9H-purine with isobutyl bromide or iodide in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent like DMF. This method is analogous to procedures used for allylation or benzylation of purine derivatives, where the base deprotonates the N9 position to facilitate nucleophilic substitution . For sterically hindered substrates, microwave-assisted synthesis or phase-transfer catalysts may enhance reaction efficiency. Post-reaction purification typically involves column chromatography (e.g., EtOAc/hexane gradients) or recrystallization .

Basic: How can researchers confirm the molecular structure and purity of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Crystals suitable for SCXRD can be grown via slow evaporation of DCM/MeOH mixtures. Data collection using Cu-Kα radiation (λ = 1.54184 Å) and refinement with SHELXL-97 (via Olex-2) ensures precise determination of bond lengths, angles, and stereochemistry . Complementary techniques include:

  • NMR spectroscopy : 19F^{19}\text{F} NMR to verify the difluoromethyl group (δ ~ -110 to -130 ppm, split due to 2JF-F^2J_{\text{F-F}}) and 1H^{1}\text{H} NMR for isobutyl protons (δ 1.0–2.5 ppm).
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., ESI+ mode, expected [M+H]+^+ for C10_{10}H11_{11}ClF2_2N4_4: 284.06).

Advanced: What is the electronic impact of the 8-difluoromethyl group on the purine scaffold?

The difluoromethyl group exerts strong electron-withdrawing effects via inductive (-I) and mesomeric (-M) interactions, polarizing the purine ring and altering its reactivity. Computational studies (e.g., DFT calculations) reveal:

  • Reduced electron density at C6, slowing nucleophilic substitution at this position.
  • Enhanced stability of the N7-protonated form, which may influence binding to biological targets (e.g., kinases or GPCRs).
    Comparative studies with non-fluorinated analogs (e.g., 8-methyl or 8-H derivatives) using cyclic voltammetry or UV-Vis spectroscopy can quantify these effects .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

Discrepancies often arise from pharmacokinetic (PK) factors such as poor solubility, metabolic instability, or off-target binding. Methodological strategies include:

  • Metabolite profiling : LC-MS/MS to identify degradation products (e.g., oxidative defluorination).
  • Isotopic labeling : 18F^{18}\text{F} or 14C^{14}\text{C} tags to track biodistribution and clearance.
  • Prodrug modification : Masking polar groups (e.g., phosphates or esters) to enhance bioavailability.
  • Species-specific assays : Testing in primary cells from multiple organisms to rule out model-dependent artifacts .

Advanced: What computational tools are suitable for studying interactions between this compound and its protein targets?

Molecular docking (AutoDock Vina, Glide) and molecular dynamics (MD) simulations (GROMACS) can model binding modes and stability. Key steps:

Protein preparation : Retrieve target structures (e.g., kinases) from the PDB; optimize hydrogen bonding and protonation states.

Ligand parameterization : Assign partial charges using Gaussian09 (B3LYP/6-31G* level).

Binding free energy calculations : Use MM-PBSA or MM-GBSA to validate docking poses.
The difluoromethyl group’s conformational rigidity and fluorine-protein interactions (e.g., C–F⋯H–N hydrogen bonds) should be explicitly modeled .

Basic: What chromatographic methods are effective for purifying this compound?

  • Normal-phase chromatography : Silica gel with EtOAc/hexane gradients (1:3 to 1:6) resolves nonpolar byproducts .
  • Reverse-phase HPLC : C18 columns with acetonitrile/water (+0.1% TFA) for high-purity isolation (>95%).
  • Preparative TLC : Useful for small-scale purification; visualize spots under UV (254 nm) or iodine vapor.

Advanced: How can the steric effects of the 9-isobutyl group be exploited in structure-activity relationship (SAR) studies?

The bulky isobutyl group can:

  • Modulate target selectivity : Compare activity against isoforms of a target enzyme (e.g., PI3Kα vs. PI3Kγ).
  • Probe binding pocket size : Synthesize analogs with larger (e.g., tert-butyl) or smaller (e.g., methyl) N9 substituents.
  • Enhance metabolic stability : Bulky groups reduce oxidation by cytochrome P450 enzymes.
    Crystallographic data (e.g., protein-ligand co-structures) and MD simulations are critical for interpreting SAR .

Advanced: What strategies mitigate challenges in synthesizing fluorinated purine derivatives?

  • Fluorine-safe reagents : Avoid strong bases (e.g., LDA) that may cleave C–F bonds.
  • Late-stage fluorination : Introduce fluorine via Pd-catalyzed cross-coupling (e.g., using difluoromethyl zinc reagents).
  • Protecting groups : Use THP or Boc groups to shield reactive sites during synthesis .

Basic: What spectroscopic techniques characterize the difluoromethyl group?

  • 19F^{19}\text{F} NMR : Two doublets (δ ~ -120 ppm, 2JF-F^2J_{\text{F-F}} ≈ 250 Hz).
  • IR spectroscopy : C–F stretches at 1100–1200 cm1^{-1}.
  • X-ray photoelectron spectroscopy (XPS) : F1s peak at ~687 eV .

Advanced: How can researchers validate the biological target engagement of this compound?

  • Cellular thermal shift assay (CETSA) : Monitor target protein stability after ligand binding.
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD_D, kon_{on}/koff_{off}).
  • Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink the compound to its target .

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